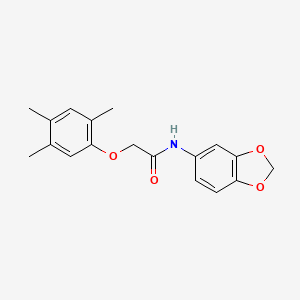![molecular formula C12H17NO7S B5885094 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid, also known as BES, is a chemical compound that has been widely used in scientific research. BES is a sulfonamide compound that has a carboxylic acid group and a methoxy group attached to a benzene ring. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.37 g/mol. BES has been used in a variety of applications, including as a buffer in biochemical assays, a stabilizer for enzymes, and a masking agent for metal ions.
Mécanisme D'action
The mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid is not well understood. However, it is thought to work by stabilizing the pH of the solution in which it is used, which can help to maintain the activity of enzymes and prevent denaturation.
Biochemical and Physiological Effects:
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective buffer for a variety of enzymes, as well as a stabilizer for enzymes and proteins. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has also been shown to be an effective masking agent for metal ions in biochemical assays. In addition, 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid in lab experiments is that it is an effective buffer for a variety of enzymes and proteins. It is also a good masking agent for metal ions, which can help to prevent interference in biochemical assays. However, one limitation of using 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid. One area of research could be to further investigate the mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid and how it stabilizes enzymes and proteins. Another area of research could be to investigate the antioxidant properties of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid and how they might be used to prevent oxidative damage to cells and tissues. Finally, research could be done to investigate the potential toxic effects of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid on cells and tissues, and how these effects might be mitigated.
Méthodes De Synthèse
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid can be synthesized by reacting 2-methoxybenzoic acid with bis(2-chloroethyl)amine hydrochloride and sodium sulfite. The reaction yields 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid as a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been widely used in scientific research as a buffer in biochemical assays. It has been shown to be an effective buffer for a variety of enzymes, including alkaline phosphatase, lactate dehydrogenase, and glucose oxidase. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has also been used as a stabilizer for enzymes and proteins, as it can protect them from denaturation and aggregation. In addition, 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been used as a masking agent for metal ions in biochemical assays, as it can prevent interference from metal ions that might otherwise interfere with the assay.
Propriétés
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7S/c1-20-11-3-2-9(8-10(11)12(16)17)21(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOCGIMMMQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)

![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)


![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)